
2-(3-Hydroxypropyl)aminopyridine
Overview
Description
2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .
Mode of Action
Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization
Biochemical Pathways
For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .
Pharmacokinetics
A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .
Result of Action
Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Temporal Effects in Laboratory Settings
It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .
Dosage Effects in Animal Models
Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Aminopyridines are known to participate in various metabolic processes .
Transport and Distribution
It is known that aminopyridines can cross the blood-brain barrier more readily .
Subcellular Localization
Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .
Biological Activity
2-(3-Hydroxypropyl)aminopyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a hydroxypropyl amino group. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes, which can be beneficial in treating conditions like Alzheimer's disease. For instance, it may inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
- Metal Chelation : The compound's structure allows it to act as a metal chelator, which is significant in neurodegenerative disease contexts where metal ions play a role in pathology .
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antioxidant Properties : The compound exhibits antioxidant activity, which contributes to its neuroprotective effects. It scavenges free radicals and reduces oxidative damage in cellular models .
- Cytotoxicity Assessments : Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies.
Case Study 1: Alzheimer’s Disease Model
In a study involving a mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function compared to control groups. The compound reduced amyloid-beta plaque formation and increased levels of acetylcholine in the brain, supporting its role as a potential therapeutic agent .
Case Study 2: Cancer Cell Lines
Another study assessed the impact of this compound on human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests its utility as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of 2-(3-Hydroxypropyl)aminopyridine in treating neurological conditions such as multiple sclerosis (MS) and other neurodegenerative diseases. Similar compounds, such as 4-aminopyridine, have shown efficacy in improving nerve conduction and restoring function in demyelinated axons .
Mechanism of Action:
- Potassium Channel Blockade: The compound may act as a selective potassium channel blocker, reducing current leakage in damaged nerves, thereby improving conduction velocity .
- Neuroprotection: It could provide neuroprotective effects by enhancing neuronal survival and function under pathological conditions.
Cancer Therapy
The compound's structural analogs have been evaluated for their anti-cancer properties, particularly against glioblastoma—a highly aggressive brain tumor. Research indicates that modifications to the pyridine structure can enhance cytotoxicity and BBB penetration .
Case Study:
- A study on pyridine variants demonstrated that certain derivatives exhibited significant glioblastoma cell death through mechanisms involving ATP depletion and activation of autophagy pathways . The effectiveness was measured using IC50 values, which indicated promising candidates for further development.
Table 1: Pharmacological Properties of this compound Derivatives
Compound Name | IC50 (µM) | BBB Penetration | Water Solubility | Cardiotoxicity |
---|---|---|---|---|
This compound | TBD | High | Moderate | Low |
HR67 | 0.59 | Moderate | High | Low |
HR68 | 1.17 | High | Moderate | Low |
Note: TBD = To Be Determined; HR67 and HR68 are structural analogs evaluated for their properties.
Insights from Case Studies
A notable study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, for their potential as anti-glioblastoma agents. The findings suggested that modifications leading to increased lipophilicity and lower polarizability enhanced BBB penetration and therapeutic efficacy .
Properties
IUPAC Name |
3-(pyridin-2-ylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQBQLTBUGHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464994 | |
Record name | 2-(3-Hydroxypropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-80-5 | |
Record name | 2-(3-Hydroxypropyl)aminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.